4-(2,4-dichlorophenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide
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Overview
Description
4-(2,4-dichlorophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)butanamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a phenylethylamino sulfonyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)butanamide typically involves multiple steps. One common route starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with butanoyl chloride to form 2,4-dichlorophenoxybutanoic acid. This intermediate is then coupled with 4-aminophenylsulfonylphenylethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)butanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
Phenylethylamine derivatives: Compounds with similar phenylethylamine structures, often studied for their biological activity.
Sulfonylureas: A class of compounds with sulfonyl groups, used in medicine and agriculture.
Uniqueness
4-(2,4-dichlorophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24Cl2N2O4S |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-(2-phenylethylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C24H24Cl2N2O4S/c25-19-8-13-23(22(26)17-19)32-16-4-7-24(29)28-20-9-11-21(12-10-20)33(30,31)27-15-14-18-5-2-1-3-6-18/h1-3,5-6,8-13,17,27H,4,7,14-16H2,(H,28,29) |
InChI Key |
HZSRGLVLFNGFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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